molecular formula C21H26N4O5 B2719306 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide CAS No. 921471-20-7

2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide

Cat. No.: B2719306
CAS No.: 921471-20-7
M. Wt: 414.462
InChI Key: MJMPGFDBKCVMRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that integrates a 4-oxopyridine core, a 4-methylpiperidine moiety, and a 3-nitrophenyl acetamide group. The presence of the 4-methylpiperidine group is a notable structural feature, as piperidine derivatives are frequently explored in pharmaceutical research for their potential biological activity . This chemical is provided as a high-purity material intended for research applications. Its structure suggests potential as a key intermediate or a target for biological screening in the development of novel therapeutic agents. Researchers can utilize this compound in various in vitro assays to investigate its mechanism of action, pharmacological properties, and interaction with biological targets. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2-[5-methoxy-2-[(4-methylpiperidin-1-yl)methyl]-4-oxopyridin-1-yl]-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O5/c1-15-6-8-23(9-7-15)12-18-11-19(26)20(30-2)13-24(18)14-21(27)22-16-4-3-5-17(10-16)25(28)29/h3-5,10-11,13,15H,6-9,12,14H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJMPGFDBKCVMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=O)C(=CN2CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-methoxy-2-((4-methylpiperidin-1-yl)methyl)-4-oxopyridin-1(4H)-yl)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and various biological activities, supported by research findings and data tables.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a pyridine ring, a piperidine moiety, and several functional groups that contribute to its chemical properties. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes optimized for yield and purity .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate the activity of specific enzymes and ion channels, influencing cellular signaling pathways. The compound's mechanism may involve:

  • Inhibition of Aldose Reductase (ALR2) : This enzyme plays a crucial role in the polyol pathway, which is significant in diabetic complications. Compounds similar to the target molecule have demonstrated potent ALR2 inhibitory activity, suggesting that this compound may exhibit similar effects .
  • Antioxidant Activity : The compound may also possess antioxidant properties, which are beneficial in mitigating oxidative stress associated with various diseases .

1. Antidiabetic Properties

Research indicates that derivatives of compounds similar to this compound exhibit significant inhibition of ALR2. For instance, certain hydroxypyridinone derivatives showed IC50 values as low as 0.789 μM against ALR2 . This suggests potential applications in managing diabetes-related complications.

2. Antioxidant Effects

The compound's structural features may confer antioxidant capabilities, as evidenced by studies demonstrating radical scavenging activity. For example, certain analogs exhibited inhibitory rates against DPPH radicals significantly higher than known antioxidants like Trolox .

3. Neuroprotective Effects

Preliminary studies suggest that compounds with similar structures may have neuroprotective effects. This is attributed to their ability to cross the blood-brain barrier and modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on ALR2 Inhibition : A study evaluated various pyridine derivatives for their ALR2 inhibitory action, finding that specific substitutions enhanced potency significantly .
CompoundIC50 (μM)Selectivity Index
Compound A0.78925.23
Compound B17.1117.37

This table illustrates the potency and selectivity of different derivatives compared to standard inhibitors.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituents
Compound Class/Example Core Structure Substituents Biological Relevance Reference
Target Compound 4-Oxopyridin 5-Methoxy, 4-methylpiperidinylmethyl, 3-nitrophenyl Hypothetical enzyme inhibition
Benzimidazole Sulfonyl Derivatives (e.g., 3j, 3k) Benzimidazole Sulfonyl, pyridyl acetamide, methoxy Proton pump inhibition (implied)
4-Oxoquinazolin Acetamides (e.g., 4d, 4e) 4-Oxoquinazolin Hydroxyphenyl, methylphenyl InhA inhibitors (tuberculosis)
Nitrophenyl-Containing Acetamides (e.g., 6q) Benzoimidazole-triazole 3-Nitrophenyl, triazole Structural diversity for screening

Key Observations :

  • The 4-methylpiperidinylmethyl group in the target compound may enhance lipophilicity and membrane permeability compared to sulfonyl or triazole substituents in analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Example Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (1H-NMR δ, ppm) Reference
Target Compound ~425 (calculated) N/A N/A Hypothetical: δ 2.3 (4-methylpiperidine), 8.2 (nitrophenyl)
4d (4-Oxoquinazolin) 242–244 38 δ 6.68 (aromatic), 8.21 (NH)
3j (Benzimidazole) 76–80 87 δ 2.21–2.32 (CH3), 8.75 (NH)
6q (Nitrophenyl-Triazole) 288 δ 7.46–8.06 (aromatic), 8.75 (NH)

Key Observations :

  • Melting Points : Nitrophenyl-containing compounds (e.g., 6q) exhibit higher melting points (~288°C) compared to methoxy-substituted benzimidazoles (76–80°C), likely due to stronger intermolecular interactions .
  • Spectral Data : The 4-methylpiperidinylmethyl group in the target compound would show distinct δ 2.3–2.5 ppm signals for methyl and piperidine protons, differing from sulfinyl or triazole substituents in analogs .

Key Observations :

  • Amide Coupling : A common step across all analogs; steric effects from bulky groups (e.g., 4-methylpiperidine) may reduce yields compared to smaller substituents .
  • Sulfinyl Chemistry : Requires precise control of reaction conditions to avoid racemization, as seen in benzimidazole sulfonyl derivatives .

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